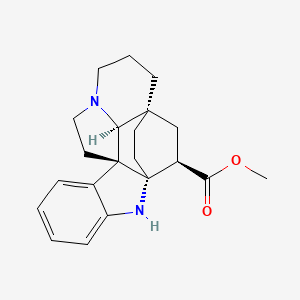

Kopsinine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H26N2O2 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |

Clé InChI |

IYLRRIUNGGQRTN-NWRWZVFGSA-N |

SMILES isomérique |

COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |

SMILES canonique |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |

Synonymes |

kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |

Origine du produit |

United States |

Foundational & Exploratory

Kopsinine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the indole alkaloid kopsinine, focusing on its natural origins and the methodologies for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a prominent member of the aspidofractinine-type indole alkaloids.[1] It is predominantly found within the plant kingdom, specifically in species belonging to the Apocynaceae family, commonly known as the dogbane family. The primary genus recognized as a rich source of this compound and its structural analogs is Kopsia .[2][3]

Plants of the Kopsia genus are mainly shrubs and trees distributed throughout Southeast Asia, China, India, and Australia.[2][3] These plants have a history of use in traditional medicine, for instance, Kopsia officinalis has been used in Chinese folk medicine to treat conditions like rheumatoid arthritis and pharyngitis.[3]

A summary of plant species reported to contain this compound is presented in the table below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Kopsia arborea | Apocynaceae | Twig and Stem Bark | [3] |

| Kopsia dasyrachis | Apocynaceae | Stem | [3] |

| Kopsia fruticosa | Apocynaceae | Stem Bark | [3] |

| Kopsia grandifolia | Apocynaceae | Stem Bark | [3] |

| Kopsia jasminiflora | Apocynaceae | Stem Bark | [3] |

| Kopsia longiflora | Apocynaceae | Bark and Leaves | [4] |

| Kopsia officinalis | Apocynaceae | Not specified | [5] |

| Kopsia singapurensis | Apocynaceae | Leaf and Stem Bark | [1] |

| Hunteria zeylanica | Apocynaceae | Not specified | [5] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The general workflow is designed to separate the alkaloid from a complex mixture of other plant secondary metabolites.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Detailed Experimental Protocols

The following sections provide a more detailed description of the key steps in the isolation and purification of this compound.

The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent to liberate the alkaloids.

-

Protocol:

-

Air-dry the plant material (e.g., stem bark of Kopsia arborea) and grind it into a fine powder.

-

Macerate the powdered material with methanol (MeOH) at room temperature for an extended period (e.g., 48-72 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

This crucial step separates the basic alkaloids, including this compound, from neutral and acidic compounds present in the crude extract.

-

Protocol:

-

Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 10% acetic acid or a dilute strong acid).

-

Perform a liquid-liquid extraction of this acidic solution with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-alkaloidal components. Discard the organic phase.

-

Basify the remaining aqueous phase with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10.

-

Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the dried organic extract in vacuo to yield the crude alkaloid fraction.

-

The crude alkaloid fraction is a complex mixture of different alkaloids. Therefore, chromatographic techniques are employed for the separation and purification of this compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (SiO2) is commonly used.

-

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate (EtOAc), with the proportion of EtOAc gradually increased. For instance, a gradient from 100% Hexane to 100% EtOAc can be used.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For further purification of fractions obtained from column chromatography, pTLC can be utilized.

-

Stationary Phase: Silica gel coated plates.

-

Mobile Phase: A solvent system that provides good separation on analytical TLC is used, for example, a mixture of ethyl acetate and hexane (e.g., 30% EtOAc in hexanes).[6]

-

Visualization and Extraction: The bands corresponding to this compound are visualized under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.

-

-

Purification on Basic Alumina:

-

In some cases, particularly during synthetic procedures which may have acidic contaminants, purification on basic alumina (Al2O3) has been found to be effective.[6]

-

Characterization of this compound

Following purification, the identity and purity of this compound are confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| UV Spectroscopy | Provides information about the chromophore. | This compound exhibits absorption maxima around 212, 245, and 295 nm.[2] |

| IR Spectroscopy | Identifies functional groups. | Shows peaks corresponding to NH and ester (C=O) functional groups.[2] |

| Mass Spectrometry (MS) | Determines the molecular weight and formula. | The molecular ion peak is observed at m/z 368, corresponding to the molecular formula C22H28N2O3.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the detailed molecular structure. | Provides characteristic chemical shifts and coupling constants for the protons and carbons in the this compound molecule. |

A summary of the analytical techniques used for the characterization of organic compounds, including alkaloids like this compound, is provided below.

References

- 1. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

The Kopsinine Enigma: Unraveling the Biosynthetic Blueprint in Kopsia Species

A deep dive into the molecular architecture of kopsinine, a prominent monoterpene indole alkaloid from the Kopsia genus, reveals a biosynthetic pathway that, while not fully elucidated in its entirety, can be largely inferred from the well-established pathways of related compounds. This technical guide synthesizes the current understanding of monoterpene indole alkaloid (MIA) biosynthesis to propose a comprehensive pathway for this compound, addressing the core interests of researchers, scientists, and drug development professionals.

This compound, a complex hexacyclic natural product, belongs to the aspidofractinine class of MIAs. These alkaloids are characterized by their intricate carbon skeleton and significant biological activities. While specific enzymatic and quantitative data for the this compound pathway in Kopsia species remain scarce in publicly available research, a robust framework for its biosynthesis can be constructed based on the extensively studied MIA pathways in other Apocynaceae plants, such as Catharanthus roseus.

A Plausible Blueprint: The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the conserved route of MIA production, originating from the primary metabolites tryptophan and geranyl pyrophosphate (GPP). This multifaceted process can be segmented into several key stages:

-

Formation of the Core Precursors: The pathway initiates with the decarboxylation of tryptophan to tryptamine via the enzyme tryptophan decarboxylase (TDC). Concurrently, GPP, derived from the methylerythritol phosphate (MEP) pathway, is converted through a series of enzymatic steps into the iridoid monoterpene, secologanin.

-

The Gateway to MIAs: Strictosidine Synthesis: The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR), yielding strictosidine. This reaction is the pivotal entry point for the entire family of monoterpene indole alkaloids.[1][2]

-

Divergence to the Aspidosperma Skeleton: Following the formation of strictosidine, a series of complex rearrangements and enzymatic transformations lead to the formation of the aspidosperma alkaloid scaffold. After deglycosylation of strictosidine by strictosidine-β-glucosidase (SGD), the resulting aglycone undergoes several steps to form 19-E-geissoschizine.[3][4] This intermediate is then converted to stemmadenine acetate.

-

Formation of the Aspidofractinine Core: A key branching point from the general aspidosperma pathway is the formation of the dehydrosecodine intermediate from stemmadenine acetate. This highly reactive molecule can then undergo aza-Diels-Alder reactions to form different alkaloid skeletons. It is hypothesized that a specific cyclase, likely a homolog of tabersonine synthase, catalyzes the intramolecular [4+2] cycloaddition of dehydrosecodine to form a precursor with the characteristic aspidosperma skeleton, which is then further modified to yield the aspidofractinine framework of this compound.[5][6][7]

The subsequent steps leading to this compound likely involve a series of oxidations, reductions, and cyclizations to form the intricate hexacyclic structure. While the specific enzymes catalyzing these late-stage modifications in Kopsia species have not been identified, they are presumed to be primarily cytochrome P450 monooxygenases and reductases, similar to those found in the vindoline biosynthetic pathway which originates from the aspidosperma alkaloid tabersonine.[8][9]

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Methodologies: A Template for Discovery

While specific experimental protocols for the elucidation of the this compound pathway are not available, the methodologies employed in the study of related MIA pathways in Catharanthus roseus provide a clear roadmap for future research.

1. Enzyme Assays:

-

Objective: To identify and characterize the enzymatic activities of candidate proteins.

-

General Protocol:

-

Heterologous Expression: Candidate genes (e.g., identified through transcriptomics) are cloned into expression vectors and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae.

-

Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Reaction: The purified enzyme is incubated with the putative substrate (e.g., tryptamine and secologanin for STR) in a suitable buffer system. Co-factors such as NADPH or FAD may be required for oxidoreductases.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

2. Virus-Induced Gene Silencing (VIGS):

-

Objective: To functionally characterize candidate genes in planta.

-

General Protocol:

-

Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into young Kopsia plants.

-

Metabolite Analysis: After a period of incubation to allow for gene silencing, metabolite extracts from the silenced plants are compared to control plants using HPLC and LC-MS to observe any changes in the alkaloid profile. A decrease in this compound levels would indicate the involvement of the silenced gene in its biosynthesis.

-

Caption: General experimental workflow for gene function discovery.

Quantitative Data: A Call for Future Research

A significant gap in the understanding of this compound biosynthesis is the lack of quantitative data. To date, no studies have reported the kinetic parameters of the enzymes involved, the in-planta concentrations of pathway intermediates, or the flux of metabolites through the pathway. The following table illustrates the type of data that is needed to build a comprehensive, quantitative model of this compound biosynthesis.

| Enzyme (Hypothetical) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg·min) | Optimal pH | Optimal Temp (°C) |

| Kopsia STR | Tryptamine, Secologanin | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Kopsia Aspidofractinine Cyclase | Dehydrosecodine | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Kopsia this compound-forming P450 | Aspidosperma Precursor | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

Table 1: Required Quantitative Data for this compound Biosynthetic Enzymes.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Kopsia species represents a fascinating area of natural product chemistry that is ripe for exploration. While a plausible pathway can be constructed based on our extensive knowledge of MIA biosynthesis in other species, the specific enzymatic machinery and its regulation within Kopsia remain to be discovered. Future research efforts should focus on a multi-omics approach, combining transcriptomics and metabolomics of Kopsia species to identify candidate genes and pathway intermediates. Subsequent functional characterization of these genes through in vitro enzyme assays and in vivo techniques like VIGS will be crucial to definitively elucidate the this compound biosynthetic pathway. This knowledge will not only be of fundamental scientific interest but will also provide the tools for the metabolic engineering of this compound and related alkaloids for pharmaceutical applications.

References

- 1. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 2. Strictosidine - Wikipedia [en.wikipedia.org]

- 3. Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Kopsinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsinine, a complex indole alkaloid, has garnered interest within the scientific community for its unique hexacyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed experimental protocols for its isolation from natural sources and purification are presented, alongside an exploration of its known biological effects, particularly its influence on hepatic enzyme induction. This document aims to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a monoterpenoid indole alkaloid first isolated from the plant Kopsia longiflora. Its intricate, caged structure presents a significant challenge for total synthesis and a point of interest for structure-activity relationship studies.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 338.44 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 138-139 °C | |

| Optical Rotation [α]D | -56° (c 0.15, CHCl₃) to -76.9° (c 2.09, CHCl₃) | [2] |

| XLogP3 | 2.9 | --INVALID-LINK-- |

| CAS Number | 559-51-3 | --INVALID-LINK-- |

Solubility

While comprehensive quantitative solubility data is limited, empirical evidence from isolation and purification procedures suggests the following qualitative solubility profile:

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Used as a solvent for NMR and optical rotation measurements. |

| Ethyl Acetate / Hexanes | Soluble in mixtures | Used as a mobile phase in column chromatography. |

| Methanol | Likely soluble | Common solvent for alkaloid extraction. |

| Water | Likely insoluble | Typical for complex alkaloids with a high carbon-to-heteroatom ratio. |

| DMSO | Likely soluble | A common solvent for biological assays. |

Spectral Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

NMR Spectroscopy

¹H-NMR (500 MHz, DMSO-d₆, 70 °C) δ (ppm): 7.73 (br s, 1H), 7.32–7.45 (m, 5H), 7.29 (d, J = 7.3 Hz, 1H), 7.23 (t, J = 7.8 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 5.25 (d, J = 12.1 Hz, 1H), 5.19 (d, J = 12.3 Hz, 1H), 4.05 (dd, J = 11.7, 7.5 Hz, 1H), 3.73 (s, 1H), 3.57–3.62 (m, 1H), 3.49 (s, 3H), 3.04 (td, J = 12.0, 5.1 Hz, 1H), 2.36 (dt, J = 15.5, 7.2 Hz, 1H), 2.10–2.17 (m, 1H), 1.73–1.98 (m, 5H), 1.68 (dt, J = 15.1, 7.8 Hz, 1H), 1.46–1.54 (m, 2H), 1.43 (dd, J = 13.1, 9.9 Hz, 1H), 1.23 (dd, J = 12.9, 5.1 Hz, 1H).[2]

¹³C-NMR (125 MHz, DMSO-d₆, 70 °C) δ (ppm): 172.0, 167.5, 152.3, 140.7, 136.5, 135.7, 128.0, 127.8, 127.7, 127.5, 122.3, 121.1, 114.5, 67.7, 66.4, 63.4, 56.8, 50.9, 41.7, 41.1, 36.5, 32.3, 30.7, 30.1, 29.6, 28.4, 27.8.[2]

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₂₁H₂₇N₂O₂ [M+H]⁺: 339.2067; found: 339.2067.[2]

Infrared (IR) Spectroscopy

IR (film) νₘₐₓ (cm⁻¹): 2925, 1701, 1637, 1396, 1220, 731, 697.[2]

Experimental Protocols

Isolation of this compound from Kopsia longiflora

The following is a generalized protocol based on common alkaloid extraction techniques, as a detailed specific protocol for this compound was not available in the searched literature.

References

The Biological Activity of Kopsinine and Other Extracts from Kopsia arborea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia arborea, a member of the Apocynaceae family, is a rich source of monoterpenoid indole alkaloids, which have demonstrated a wide array of biological activities.[1] Traditionally used in Chinese folk medicine for treating conditions like rheumatoid arthritis and tonsillitis, this plant genus has garnered significant attention from the scientific community.[1] Among the numerous alkaloids isolated from Kopsia arborea, kopsinine and its derivatives have been the subject of research for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and other extracts from Kopsia arborea, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity

Extracts and isolated alkaloids from Kopsia arborea have exhibited significant cytotoxic effects against various human cancer cell lines. This activity is a key area of interest for the development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of various compounds isolated from Kopsia arborea has been quantified using the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported cytotoxic activities.

| Compound/Extract | Cell Line(s) | IC50 (µM) | Reference(s) |

| Kopsiarborine A | A549, ATCC, H446, H460, H292, 95-D | < 20 | [2] |

| Kopsiarborine B | A549, ATCC, H446, H460, H292, 95-D | < 20 | [2] |

| Valparicine | KB, Jurkat | 13.0, 0.91 | [3][4] |

| Arbolodinine B | KB, vincristine-resistant KB, PC-3, HCT 116, HT-29, MDA-MB-231, MCF7, A549 | 1.3 - 9.6 | [5] |

| Kopsiyunnanine A | A-549, HT-29 | 0.00309, 0.00205 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound extracts) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no treatment and a blank group with media alone are also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Postulated Signaling Pathway for Cytotoxicity: Intrinsic Apoptosis

While the precise molecular targets of this compound in cancer cells are yet to be fully elucidated, the cytotoxic activity of many alkaloids is known to be mediated through the induction of apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a likely mechanism.

Caption: General intrinsic apoptosis pathway likely induced by this compound.

Antimicrobial Activity

Extracts from Kopsia arborea have also demonstrated promising activity against various pathogenic microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often assessed by measuring the diameter of the zone of inhibition in diffusion assays and by determining the Minimum Inhibitory Concentration (MIC) in dilution assays.

| Extract | Extraction Method | Microorganism | Inhibition Zone (mm) | Reference(s) |

| Methanol | Maceration | MRSA | 12.61 ± 0.27 | [6] |

| Methanol | Soxhlet | MRSA | 11.69 ± 0.28 | [6] |

Experimental Protocols

2.2.1. Disc Diffusion Assay

Principle: This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disc impregnated with the compound.

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the plant extract and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

2.2.2. Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Procedure:

-

Serial Dilutions: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Certain alkaloids from Kopsia species have shown potential as anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The anti-inflammatory effect can be quantified by measuring the reduction in edema in animal models.

| Compound | Dosage | Inhibition of Paw Edema (%) | Reference(s) |

| Kopsinic acid | 40 mg/kg | 43.7 | [7] |

| (-)-Kopsinilam | 40 mg/kg | 50.3 | [7] |

| Normavacurine-21-one | 40 mg/kg | 46.1 | [7] |

| Aspirin (positive control) | 200 mg/kg | 38.9 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces an inflammatory response characterized by edema.

Procedure:

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., aspirin).

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Postulated Signaling Pathway for Anti-inflammatory Action: NF-κB Inhibition

The anti-inflammatory effects of many natural products are attributed to their ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α and the enzyme COX-2.

Caption: General NF-κB signaling pathway inhibited by this compound.

Acetylcholinesterase Inhibitory Activity

Some Kopsia alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition

Principle: This spectrophotometric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.

Procedure:

-

Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, acetylthiocholine iodide (ATCI), and the test compound.

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, AChE enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The reaction is started by adding the substrate, ATCI.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm to monitor the formation of the yellow product.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value can then be determined.

Postulated Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of alkaloids like this compound on AChE is thought to occur through their binding to the active site of the enzyme, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed.

Caption: this compound competitively inhibits AChE by blocking the active site.

Summary and Future Directions

The alkaloids and extracts derived from Kopsia arborea, including this compound, exhibit a compelling range of biological activities, most notably in the areas of cancer cytotoxicity, antimicrobial action, anti-inflammatory effects, and acetylcholinesterase inhibition. The quantitative data presented in this guide underscore the potential of these natural products as lead compounds for drug development.

While the experimental protocols for evaluating these activities are well-established, a significant area for future research lies in the elucidation of the precise molecular mechanisms and signaling pathways through which this compound and its related compounds exert their effects. Although general pathways for apoptosis and inflammation have been postulated, the specific protein targets and downstream effectors of these alkaloids remain largely unknown. Further studies, including molecular docking, transcriptomics, and proteomics, are warranted to fully understand their mechanism of action. Such investigations will be crucial for the rational design and optimization of this compound-based therapeutic agents.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the disc diffusion antimicrobial assay.

Caption: Workflow for the in vivo anti-inflammatory assay.

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

- 1. Aspidofractinine and Eburnane Alkaloids from a North Borneo Kopsia. Ring-Contracted, Additional Ring-Fused, and Paucidactine-Type Aspidofractinine Alkaloids from K. pauciflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biologically active indole alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

Potential Pharmacological Effects of Kopsinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsinine, an aspidofractinine-type indole alkaloid, is a natural product found in various species of the Kopsia genus.[1] Traditionally, plants from the Kopsia genus have been used in folk medicine for a variety of ailments, suggesting a rich source of bioactive compounds.[2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Pharmacological Activities of this compound

Current research, though limited, suggests that this compound possesses a range of biological activities, including anti-diabetic, anti-allergic, cardiovascular, and potential cytotoxic and multi-drug resistance reversal properties.

Anti-Diabetic Activity

This compound has demonstrated potential in mitigating high glucose-evoked podocyte injury, a key factor in the pathogenesis of diabetic nephropathy.

Table 1: Anti-Diabetic Activity of this compound

| Activity | Assay Model | Endpoint | Result (EC50) | Reference |

| Inhibition of high glucose-evoked podocyte injury | Murine podocyte cell line | Cell Viability | 3.0 µM | [1] |

-

Cell Line: Murine podocyte cell line.

-

Treatment: Podocytes are cultured in a high-glucose medium to induce injury. Various concentrations of this compound are then added to the culture medium.

-

Endpoint Measurement: Cell viability is assessed after a specified incubation period using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The EC50 value, the concentration of this compound that results in a 50% maximal response (in this case, protection against high-glucose-induced cell death), is then calculated.[1]

Diagram 1: this compound's inhibitory effect on high glucose-induced podocyte injury.

Anti-Allergic Activity

This compound has been shown to inhibit the release of histamine and β-hexosaminidase from mast cells, suggesting potential as an anti-allergic agent.

Table 2: Anti-Allergic Activity of this compound

| Activity | Assay Model | Endpoint | Result (IC10) | Reference |

| Inhibition of Histamine Release | RBL-2H3 cells | Histamine concentration | 3.73 - 11.78 µg/mL | [1] |

| Inhibition of β-hexosaminidase Release | RBL-2H3 cells | β-hexosaminidase activity | 3.73 - 11.78 µg/mL | [1] |

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a mast cell model.

-

Sensitization: RBL-2H3 cells are sensitized with an antigen-specific IgE.

-

Treatment: The sensitized cells are pre-incubated with various concentrations of this compound before being challenged with the specific antigen to induce degranulation.

-

Endpoint Measurement: The supernatant is collected, and the concentration of released histamine is measured using an ELISA kit. The activity of β-hexosaminidase, another marker of degranulation, is determined by a colorimetric assay using a suitable substrate. The IC10 value, the concentration of this compound that causes 10% inhibition of mediator release, is calculated.[3][4][5]

Diagram 2: Inhibition of mast cell degranulation by this compound.

Cardiovascular Effects

While specific quantitative data for this compound is not available, a structurally related aspidofractinine alkaloid, kopsingine, has been shown to produce dose-dependent decreases in mean arterial blood pressure and heart rate in rats.[6] This suggests that this compound may have similar cardiovascular effects.

-

Animal Model: Anesthetized spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Drug Administration: this compound would be administered intravenously (i.v.) at various doses.

-

Measurements: Mean arterial blood pressure (MABP) and heart rate (HR) are continuously monitored using a catheter inserted into a major artery (e.g., carotid or femoral artery) connected to a pressure transducer and a data acquisition system.

-

Data Analysis: The percentage change in MABP and HR from the baseline is calculated for each dose.

Reversal of Multidrug Resistance (MDR)

Several aspidofractinine-type alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells. While direct quantitative data for this compound is limited, related compounds have been shown to potentiate the cytotoxicity of chemotherapeutic agents in resistant cell lines.[2][7][8] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes cytotoxic drugs from cancer cells.

-

Cell Lines: A pair of drug-sensitive (e.g., KB) and multidrug-resistant (e.g., KB-V1, VJ-300) human cancer cell lines.

-

Treatment: Cells are treated with a cytotoxic drug (e.g., vincristine) in the presence or absence of various non-toxic concentrations of this compound.

-

Endpoint Measurement: Cell viability is assessed after a 48-72 hour incubation period using an MTT or similar assay. The IC50 value of the cytotoxic drug is determined in the presence and absence of this compound. A significant decrease in the IC50 of the cytotoxic drug in the resistant cell line in the presence of this compound indicates MDR reversal.

Diagram 3: Proposed mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.

Potential Anti-inflammatory and Analgesic Effects

The traditional use of Kopsia species for treating inflammatory conditions suggests that this compound may possess anti-inflammatory and analgesic properties.[2] However, specific studies on this compound for these activities are currently lacking. Standard preclinical models to evaluate these effects are described below.

-

Animal Model: Mice.

-

Procedure: Animals are pre-treated with this compound at various doses or a vehicle control. After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Endpoint Measurement: The number of writhes is counted for a specific duration (e.g., 20 minutes). The percentage inhibition of writhing is calculated for each dose of this compound compared to the vehicle control.

-

Animal Model: Rats or mice.

-

Procedure: The baseline paw volume of the animals is measured. Animals are then pre-treated with this compound at various doses or a vehicle control. After a set period, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

-

Endpoint Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each dose of this compound compared to the vehicle control.

Potential Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is not yet available, its observed biological activities suggest potential modulation of key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Given the potential anti-inflammatory effects of this compound, it is plausible that it may modulate NF-κB signaling.

Diagram 4: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Several natural products exert their pharmacological effects by modulating MAPK signaling. This pathway represents another potential target for this compound.

Diagram 5: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound emerges as a promising natural product with a diverse pharmacological profile. The existing data, particularly regarding its anti-diabetic and anti-allergic activities, warrant further investigation. Future research should focus on:

-

Comprehensive Dose-Response Studies: To establish robust IC50 and EC50 values for all observed pharmacological effects.

-

In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical animal models to assess therapeutic potential and toxicity.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

The information compiled in this guide highlights the potential of this compound as a lead compound for the development of new therapeutic agents. Further rigorous scientific inquiry is essential to fully unlock its pharmacological promise.

References

- 1. Comparative effects of some naturally-occurring aspidofractinine-type alkaloids on the blood pressure in spontaneously hypertensive rats - Agris UPM [webagris.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of aspidofractinine-type alkaloids from Kopsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Screening of Kopsinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsinine, a monoterpenoid indole alkaloid, belongs to the extensive family of compounds isolated from plants of the Kopsia genus.[1][2] The Kopsia genus, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active alkaloids, with many demonstrating significant cytotoxic and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies and data relevant to the in vitro screening of this compound and related Kopsia alkaloids for anticancer activity. While comprehensive studies focusing solely on this compound are limited, the extensive research on other alkaloids from this genus offers valuable insights into its potential mechanisms of action and experimental evaluation. This guide will detail the established protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, and summarize the existing quantitative data for representative Kopsia alkaloids. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Inferred from Kopsia Alkaloids

The anticancer activity of alkaloids often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[2][5] While the specific molecular targets of this compound are yet to be fully elucidated, studies on other Kopsia alkaloids and similar compounds suggest several potential mechanisms.

2.1. Induction of Apoptosis:

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[6][7] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the context of alkaloids, this often involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[6][8]

2.2. Cell Cycle Arrest:

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for therapeutic intervention.[9][10] Many natural compounds, including alkaloids, have been shown to induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cells from proliferating.[11][12] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[12]

2.3. Interference with Microtubule Dynamics:

Certain alkaloids exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13] Disruption of microtubule formation or breakdown can lead to mitotic arrest and subsequent apoptosis.[13]

Below is a generalized diagram illustrating the potential signaling pathways that may be influenced by this compound, based on the known mechanisms of related alkaloids.

Caption: Potential anticancer signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen for anticancer activity.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

-

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 11. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells [mdpi.com]

- 13. mdpi.com [mdpi.com]

Investigating the Neuroprotective Potential of Kopsinine: A Technical Guide for Researchers

Foreword

The global burden of neurodegenerative diseases is escalating, creating an urgent need for novel therapeutic strategies. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new neuroprotective agents. Kopsinine, a hexacyclic aspidosperma-type alkaloid, presents an intriguing yet largely unexplored candidate in this domain. While direct evidence of its neuroprotective effects is currently limited, its structural similarity to other bioactive alkaloids and the known neuroprotective activities of related compounds warrant a thorough investigation.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the neuroprotective potential of this compound. It aims to consolidate the current understanding, albeit indirect, and provide a structured framework for future research. This document outlines potential mechanisms of action, detailed experimental protocols, and data presentation strategies to systematically evaluate this compound as a potential therapeutic lead for neurodegenerative disorders.

Current Landscape and Rationale for Investigation

While dedicated studies on the neuroprotective properties of this compound are scarce, the broader class of aspidosperma alkaloids has demonstrated a range of biological activities. Notably, the structurally related alkaloid Hecubine has been identified as a direct activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1] Activation of TREM2 in microglia, the resident immune cells of the central nervous system, is crucial for modulating neuroinflammatory responses and promoting phagocytic clearance of cellular debris and protein aggregates, such as amyloid-beta, implicated in Alzheimer's disease. Hecubine was shown to mitigate lipopolysaccharide (LPS)-induced neuroinflammation both in vitro and in vivo, suggesting a potential therapeutic avenue for neuroinflammatory conditions.[1]

Given the shared aspidosperma scaffold, it is plausible that this compound may exert similar effects on neuroinflammation and other pathways implicated in neurodegeneration. The primary hypothesis is that this compound may possess neuroprotective properties through one or more of the following mechanisms:

-

Anti-neuroinflammatory effects: By modulating microglial activation and the production of pro-inflammatory cytokines.

-

Antioxidant activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms.

-

Anti-apoptotic activity: By interfering with programmed cell death pathways in neurons.

This guide provides the necessary tools to systematically test these hypotheses.

Proposed Mechanisms of Neuroprotective Action

Based on the activity of related compounds and the common pathological pathways in neurodegenerative diseases, several signaling pathways are of interest for investigating the neuroprotective effects of this compound.

Modulation of Neuroinflammation via TREM2 Signaling

Hypothesis: this compound may act as a TREM2 agonist, leading to the downregulation of pro-inflammatory signaling pathways in microglia.

Attenuation of Oxidative Stress via the Nrf2-ARE Pathway

Hypothesis: this compound may induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.

Experimental Protocols

The following section details the methodologies for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect neuronal cells from various toxic insults.

3.1.1 Cell Culture:

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

3.1.2 Neurotoxicity Models:

-

Oxidative Stress: Induce with 100 µM H₂O₂ or 5 µM rotenone for 24 hours.

-

Excitotoxicity: Induce with 100 µM glutamate for 24 hours.

-

Neuroinflammation: Treat with 100 ng/mL lipopolysaccharide (LPS) for 24 hours (for co-culture with microglia or to assess inflammatory mediator release).

3.1.3 Experimental Workflow:

3.1.4 Quantitative Data Presentation:

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

| This compound Conc. (µM) | Cell Viability (%) vs. Control | Cell Viability (%) vs. H₂O₂ |

|---|---|---|

| 0 (Control) | 100 ± 5.2 | - |

| 0 (H₂O₂) | - | 45 ± 3.8 |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 |

| 50 | | |

Table 2: Effect of this compound on Intracellular ROS Levels

| This compound Conc. (µM) | ROS Levels (Fold Change vs. Control) |

|---|---|

| 0 (Control) | 1.0 ± 0.1 |

| 0 (H₂O₂) | 3.5 ± 0.4 |

| 1 | |

| 5 | |

| 10 | |

| 25 |

| 50 | |

Table 3: Effect of this compound on Caspase-3 Activity

| This compound Conc. (µM) | Caspase-3 Activity (Fold Change vs. Control) |

|---|---|

| 0 (Control) | 1.0 ± 0.1 |

| 0 (Staurosporine) | 4.2 ± 0.3 |

| 1 | |

| 5 | |

| 10 | |

| 25 |

| 50 | |

Mechanistic Assays

Objective: To elucidate the molecular pathways underlying this compound's neuroprotective effects.

3.2.1 Western Blot Analysis:

-

Target Proteins:

-

Nrf2 Pathway: Nrf2 (nuclear and cytoplasmic fractions), Keap1, HO-1, NQO1.

-

PI3K/Akt Pathway: p-Akt, Akt, p-GSK3β, GSK3β.

-

MAPK Pathway: p-ERK, ERK, p-p38, p38.

-

Apoptosis: Bax, Bcl-2, Cleaved Caspase-3.

-

-

Protocol:

-

Treat cells as described in 3.1.3.

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

3.2.2 Immunofluorescence for Nrf2 Translocation:

-

Protocol:

-

Grow cells on coverslips and treat as described in 3.1.3.

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

3.2.3 Quantitative PCR (qPCR) for Gene Expression:

-

Target Genes: HMOX1 (HO-1), NQO1, TNF, IL6, IL1B.

-

Protocol:

-

Treat cells as described in 3.1.3.

-

Isolate total RNA using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a SYBR Green master mix.

-

Calculate relative gene expression using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Future Directions and In Vivo Studies

Should in vitro studies yield promising results, the next logical step is to validate these findings in animal models of neurodegenerative diseases.

4.1 Proposed In Vivo Models:

-

Parkinson's Disease: MPTP or 6-OHDA-lesioned rodent models.

-

Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mouse models.

-

Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model.

4.2 Key Endpoints for In Vivo Evaluation:

-

Behavioral tests: Morris water maze, Y-maze, rotarod test, open field test.

-

Histopathology: Immunohistochemical staining for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), microglial and astrocyte markers (e.g., Iba1, GFAP), and pathological proteins (e.g., Aβ, p-tau).

-

Biochemical analysis: Measurement of neurotransmitter levels, inflammatory cytokines, and oxidative stress markers in brain tissue.

Conclusion

This compound represents a novel and unexplored avenue in the quest for neuroprotective therapeutics. This guide provides a foundational framework for a systematic investigation into its potential. By employing the detailed protocols and assays outlined herein, researchers can rigorously evaluate the efficacy of this compound, elucidate its mechanisms of action, and determine its viability as a candidate for further preclinical and clinical development. The exploration of this compound and related aspidosperma alkaloids may unlock new strategies to combat the devastating impact of neurodegenerative diseases.

References

Kopsia Alkaloids: A Promising Frontier in Acetylcholinesterase Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel acetylcholinesterase (AChE) inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease, has led researchers to explore the vast chemical diversity of natural products. Within this landscape, the indole alkaloids from the Kopsia genus have emerged as a noteworthy class of compounds. While direct and extensive research on the acetylcholinesterase inhibitory potential of kopsinine itself is not yet prevalent in publicly accessible scientific literature, the broader family of Kopsia alkaloids has been identified as possessing this valuable pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of Kopsia alkaloids as potential acetylcholinesterase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing the pertinent biological pathways and research workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing class of natural compounds.

Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission significantly contributes to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action. Inhibition of AChE increases the concentration and duration of action of ACh in the synapse, thereby ameliorating the cholinergic deficit. This mechanism forms the basis for the therapeutic action of currently approved drugs for Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.

Natural products, particularly alkaloids, have historically been a rich source of enzyme inhibitors. The structural complexity and chemical diversity of alkaloids make them ideal candidates for interaction with the active sites of enzymes like acetylcholinesterase. The genus Kopsia, comprising various species of shrubs and trees native to Southeast Asia, is known to produce a wide array of structurally unique monoterpene indole alkaloids, including the aspidofractinine-type alkaloid, this compound. Comprehensive reviews of the Kopsia genus have indicated that extracts and isolated compounds from these plants have been investigated for their acetylcholinesterase inhibitory properties, highlighting the potential of this chemical family in the development of new therapeutics for neurodegenerative diseases.[1][2][3][4]

Quantitative Data on Acetylcholinesterase Inhibition by Kopsia Alkaloids

| Alkaloid | Kopsia Species Source | Acetylcholinesterase (AChE) IC50 | Reference |

| Data Not Currently Available | - | - | - |

At present, specific IC50 values for named alkaloids from the Kopsia genus against acetylcholinesterase are not detailed in the available primary research literature. Comprehensive reviews indicate that this pharmacological activity is an area of investigation for this class of compounds.[1][2][3][4]

Experimental Protocols

The evaluation of acetylcholinesterase inhibitory activity is a critical step in the drug discovery process. The following is a detailed, generalized methodology for the in vitro assessment of AChE inhibition by novel compounds, based on commonly employed assays.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for and characterize acetylcholinesterase inhibitors.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by acetylcholinesterase. The rate of color formation is proportional to the enzyme's activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (e.g., Kopsia alkaloid)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or solvent for the control)

-

DTNB solution

-

AChE solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission and Acetylcholinesterase Inhibition

The following diagram illustrates the key elements of cholinergic neurotransmission at the synaptic cleft and the mechanism of action of an acetylcholinesterase inhibitor.

Caption: Mechanism of Acetylcholinesterase Inhibition in a Cholinergic Synapse.

Experimental Workflow for In Vitro Acetylcholinesterase Inhibitor Screening

The following diagram outlines the typical workflow for identifying and characterizing potential acetylcholinesterase inhibitors from natural product sources.

Caption: Workflow for Screening Kopsia Alkaloids for AChE Inhibitory Activity.

Conclusion and Future Directions

The alkaloids of the Kopsia genus represent a promising, yet underexplored, area in the search for novel acetylcholinesterase inhibitors. While comprehensive reviews highlight the potential of this chemical family, a significant gap exists in the primary literature regarding the specific AChE inhibitory activity of many of its constituents, including the prominent alkaloid, this compound.

The methodologies and workflows outlined in this guide provide a clear framework for the systematic evaluation of this compound and its congeners as acetylcholinesterase inhibitors. Future research should prioritize the following:

-

Systematic Screening: A comprehensive screening of a library of isolated Kopsia alkaloids to determine their IC50 values against acetylcholinesterase.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the structural features of Kopsia alkaloids that are critical for their inhibitory activity.

-

Mechanism of Inhibition Studies: Determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed) to understand how these alkaloids interact with the enzyme.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models of cognitive impairment to assess their therapeutic potential and safety profiles.

By addressing these research priorities, the scientific community can unlock the full potential of this compound and other Kopsia alkaloids as a novel class of therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic dysfunction.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Anti-Cancer Potential of Kopsinine: A Technical Guide to its Preliminary Cytotoxicity

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of Kopsinine, an indole alkaloid derived from the Kopsia genus, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer properties of novel natural compounds. It summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes the underlying molecular mechanisms of action.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the broad class of indole alkaloids, a group of naturally occurring compounds that have shown significant promise in cancer therapy. Alkaloids isolated from plants of the Kopsia genus, in particular, have been the subject of numerous phytochemical and pharmacological studies, with cytotoxicity against cancer cells being a prominent reported activity. This guide focuses on the initial cytotoxic profiles of this compound and its analogues, providing a foundation for further pre-clinical development.

Quantitative Cytotoxicity Data

The cytotoxic effects of various this compound-related alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for several Kopsia alkaloids.

Table 1: Cytotoxicity of Kopsifolines G-K against various cancer cell lines

| Compound | HS-1 (Squamous Cell Carcinoma) IC50 (µM) | HS-4 (Squamous Cell Carcinoma) IC50 (µM) | SCL-1 (Squamous Cell Carcinoma) IC50 (µM) | A431 (Squamous Cell Carcinoma) IC50 (µM) | BGC-823 (Gastric Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | W480 (Colon Adenocarcinoma) IC50 (µM) |

| Kopsifoline G | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 |

| Kopsifoline H | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 |

| Kopsifoline I | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 |

Table 2: Cytotoxicity of Kopsiahainanins against various cancer cell lines

| Compound | BGC-823 (Gastric Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | SGC-7901 (Gastric Adenocarcinoma) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) |

| Kopsiahainanin C | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 |

| Kopsiahainanin D | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 |

Table 3: Cytotoxicity of Alkaloids from Kopsia singapurensis against various cancer cell lines

| Compound | HL-60 (Promyelocytic Leukemia) CD50 (µg/mL) | HeLa (Cervical Cancer) CD50 (µg/mL) | NIH/3T3 (Normal Mouse Fibroblast) CD50 (µg/mL) |

| Kopsifine | 0.9 | >25 | 20.7 |

| Rhazinicine | >25 | 2.9 | 20.8 |

| Aspidodasycarpine | >25 | 7.5 | 6.4 |

| Kopsamine | 6.9 | >25 | >25 |

| Akuammidine | >25 | 2.8 | >25 |

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogues is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of the this compound analogue is prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. A control group receiving only the vehicle (DMSO) at the same concentration as the highest dose of the test compound is also included.

-

Incubation: The plates are incubated for a further 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Mechanisms

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.

Caption: General workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Indole alkaloids, including those from the Kopsia genus, are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a proposed signaling cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary data presented in this guide indicate that this compound and its related alkaloids possess significant cytotoxic activity against a range of cancer cell lines. The MTT assay provides a robust method for quantifying this activity. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.

Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its efficacy and safety in preclinical animal models. These studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.

Kopsinine: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsinine, a complex indole alkaloid, has been a subject of significant interest in natural products chemistry since its discovery in the mid-20th century. Isolated from plants of the Kopsia genus, its intricate hexacyclic caged structure has presented a formidable challenge for synthetic chemists and a fascinating case study for spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemistry of this compound. It details the initial isolation and structure elucidation efforts, modern total synthesis strategies, and the emerging understanding of its biological activities, including its potential as a modulator of multidrug resistance in cancer. This document consolidates key experimental methodologies, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for researchers in natural products chemistry and drug development.

Introduction

This compound is a member of the aspidofractinine subgroup of monoterpenoid indole alkaloids, characterized by a highly rigid and complex hexacyclic framework. First isolated from the bark of the rainforest tree Kopsia longiflora Merrill, this natural product has captivated chemists with its unique structural features, including seven stereocenters and a bicyclo[2.2.2]octane core. The elucidation of its structure was a significant achievement in the mid-20th century, relying on classical chemical degradation and the nascent techniques of spectroscopic analysis. The subsequent total syntheses of this compound have been celebrated as milestones in the art and science of organic synthesis, showcasing innovative strategies and methodologies.

Beyond its chemical intrigue, this compound has demonstrated noteworthy biological activities. Of particular interest is its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This activity is believed to stem from its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump. This guide will delve into the historical context of this compound's discovery, the evolution of its structural determination, the intricacies of its synthesis, and the current understanding of its biological functions and potential therapeutic applications.

Discovery and History

The story of this compound begins in 1955 with the work of W.D. Crow and M. Michael at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO). In their pioneering study of the alkaloidal content of Kopsia longiflora Merrill, a tree native to the rainforests of Southeast Asia, they reported the isolation of four new alkaloids. Among them was a crystalline substance they named this compound.